molecular formula C13H11IN2O2 B4410079 N-(5-iodopyridin-2-yl)-2-phenoxyacetamide

N-(5-iodopyridin-2-yl)-2-phenoxyacetamide

Cat. No.: B4410079
M. Wt: 354.14 g/mol
InChI Key: RCMUDMGMAFPNCY-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)-2-phenoxyacetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and a phenoxyacetamide group attached to the nitrogen atom

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2/c14-10-6-7-12(15-8-10)16-13(17)9-18-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMUDMGMAFPNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodopyridin-2-yl)-2-phenoxyacetamide typically involves the reaction of 5-iodo-2-aminopyridine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodopyridin-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(5-azidopyridin-2-yl)-2-phenoxyacetamide, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biaryl derivative.

Scientific Research Applications

N-(5-iodopyridin-2-yl)-2-phenoxyacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industry: The compound can be used in the development of new materials and chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-iodopyridin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The iodine atom and phenoxyacetamide group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-2-yl)-2-phenoxyacetamide
  • N-(5-chloropyridin-2-yl)-2-phenoxyacetamide
  • N-(5-fluoropyridin-2-yl)-2-phenoxyacetamide

Uniqueness

N-(5-iodopyridin-2-yl)-2-phenoxyacetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The iodine atom can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-iodopyridin-2-yl)-2-phenoxyacetamide
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N-(5-iodopyridin-2-yl)-2-phenoxyacetamide

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